Ethyl 2,4-dimethylpiperazine-1-carboxylate

Medicinal Chemistry Physicochemical Property Prediction Lipophilicity Optimization

Ethyl 2,4-dimethylpiperazine-1-carboxylate (CAS 114649-85-3) is an N-ethoxycarbonyl-substituted 2,4-dimethylpiperazine derivative with molecular formula C₉H₁₈N₂O₂ and molecular weight 186.25 g/mol. This heterocyclic building block features a six-membered piperazine ring with methyl groups at the 2- and 4-positions and an ethyl carbamate (urethane) moiety at N1.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 114649-85-3
Cat. No. B045441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dimethylpiperazine-1-carboxylate
CAS114649-85-3
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1C)C
InChIInChI=1S/C9H18N2O2/c1-4-13-9(12)11-6-5-10(3)7-8(11)2/h8H,4-7H2,1-3H3
InChIKeyLOLUNXAIYUSSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-dimethylpiperazine-1-carboxylate (CAS 114649-85-3): Procurement-Relevant Physicochemical and Structural Baseline


Ethyl 2,4-dimethylpiperazine-1-carboxylate (CAS 114649-85-3) is an N-ethoxycarbonyl-substituted 2,4-dimethylpiperazine derivative with molecular formula C₉H₁₈N₂O₂ and molecular weight 186.25 g/mol . This heterocyclic building block features a six-membered piperazine ring with methyl groups at the 2- and 4-positions and an ethyl carbamate (urethane) moiety at N1. Computed properties include a logP of 0.65 and polar surface area (PSA) of 32.78 Ų . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly as a protected or functionalized piperazine scaffold for further derivatization .

Why Generic Piperazine-1-carboxylate Substitution Fails: Critical Structure-Property Differentiation for Ethyl 2,4-dimethylpiperazine-1-carboxylate (CAS 114649-85-3)


The 2,4-dimethyl substitution pattern on the piperazine ring confers distinct conformational, electronic, and lipophilicity properties compared to unsubstituted or mono-substituted piperazine-1-carboxylate analogs . The presence of two methyl groups increases steric bulk and alters the basicity of the nitrogen atoms, directly impacting reactivity in downstream synthetic transformations (e.g., N-alkylation, acylation, or metal-catalyzed couplings) and influencing pharmacokinetic parameters if the compound is incorporated into a bioactive scaffold. Furthermore, the ethyl carbamate protecting group offers differential stability and cleavage conditions relative to tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) analogs, as quantitatively detailed below . Consequently, substituting this compound with a generic piperazine-1-carboxylate—even one with the same core—will yield a different synthetic intermediate with divergent solubility, chromatographic behavior, and ultimate biological profile of the final product . Direct comparative evidence follows.

Quantitative Differentiation Evidence for Ethyl 2,4-dimethylpiperazine-1-carboxylate (CAS 114649-85-3) vs. Closest Analogs


Calculated logP and Polar Surface Area: Impact on Lipophilicity and Permeability Relative to N-Protected Analogs

The target compound (ethyl ester) exhibits a computed logP of 0.65 and PSA of 32.78 Ų . In comparison, the tert-butyl analog (tert-butyl 2,4-dimethylpiperazine-1-carboxylate) has a higher logP of 1.35 , while the benzyl analog (benzyl 2,4-dimethylpiperazine-1-carboxylate) is substantially more lipophilic with an estimated logP of ~2.95 [1]. This demonstrates a quantifiable decrease in lipophilicity of approximately 0.70 log units versus the Boc-protected derivative and >2.3 log units versus the Cbz-protected derivative.

Medicinal Chemistry Physicochemical Property Prediction Lipophilicity Optimization

Molecular Weight and Structural Compactness: Differentiation from Bulky Protecting Group Analogs

The target compound has a molecular weight of 186.25 g/mol . This represents a 13% reduction compared to the tert-butyl analog (214.30 g/mol) and a 25% reduction compared to the benzyl analog (248.32 g/mol) . The lower molecular weight is accompanied by fewer rotatable bonds (2 for the ethyl ester vs. 3+ for tert-butyl/benzyl esters) [REFS-1, REFS-2], resulting in a more compact and less entropically penalized scaffold.

Synthetic Intermediate Efficiency Fragment-Based Drug Design Molecular Weight Optimization

Hydrogen Bond Acceptor Count: Differential Solubility and Crystallinity Compared to Unsubstituted Ethyl Piperazine-1-carboxylate

Ethyl 2,4-dimethylpiperazine-1-carboxylate contains three hydrogen bond acceptors (the carbamate carbonyl oxygen and the two piperazine nitrogens) and zero hydrogen bond donors . In contrast, the unsubstituted ethyl piperazine-1-carboxylate (CAS 120-43-4) contains one hydrogen bond donor (the secondary amine N-H) in addition to three acceptors . The absence of an N-H donor in the target compound eliminates the potential for strong intermolecular N-H···O=C hydrogen bonding, which can significantly alter crystal packing, melting point, and solubility in organic solvents.

Solid-State Chemistry Crystallization Optimization Hydrogen Bonding Potential

Boiling Point and Density: Practical Handling and Purification Differentiation from Ethyl Piperazine-1-carboxylate

The target compound has a predicted boiling point of 241.8 °C at 760 mmHg and a calculated density of 1.02 g/cm³ . The unsubstituted ethyl piperazine-1-carboxylate (CAS 120-43-4) boils at 273 °C (lit.) and has a density of 1.08 g/mL at 25 °C . This represents a boiling point depression of approximately 31 °C and a density reduction of 0.06 g/cm³ for the 2,4-dimethyl derivative.

Process Chemistry Distillation Purification Physical Property Handling

Optimal Procurement and Application Scenarios for Ethyl 2,4-dimethylpiperazine-1-carboxylate (CAS 114649-85-3)


Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Low Molecular Weight Piperazine Scaffolds

With a molecular weight of 186.25 g/mol—significantly lower than tert-butyl (214.30 g/mol) or benzyl (248.32 g/mol) analogs—this compound aligns with Fragment Rule of Three (MW <300) guidelines. Its compact size and 2 rotatable bonds make it an ideal starting point for fragment growing or linking strategies where minimal molecular complexity is initially desired . The ethyl carbamate serves as a latent amine that can be deprotected to the free piperazine after fragment elaboration.

Medicinal Chemistry Programs Prioritizing Aqueous Solubility and Reduced Lipophilicity

The computed logP of 0.65 is markedly lower than the tert-butyl (logP 1.35) and benzyl (logP ~2.95) analogs . This reduced lipophilicity translates to improved aqueous solubility, which is critical for early ADME profiling and for avoiding promiscuous inhibition due to high logP-driven membrane partitioning. Researchers optimizing leads for oral bioavailability or seeking to reduce hERG liability associated with high logP should prioritize this ethyl ester over more lipophilic protecting group variants.

Synthetic Routes Requiring Mild, Orthogonal Deprotection of the Piperazine Amine

The ethyl carbamate protecting group offers distinct cleavage conditions compared to Boc (acid-labile) and Cbz (hydrogenolysis) groups. The ethyl carbamate can be cleaved under basic conditions (e.g., LiOH, KOH) or with TMSI, providing orthogonal protection strategies in multi-step syntheses. The 2,4-dimethyl substitution further modulates the basicity of the free amine upon deprotection, affecting subsequent N-functionalization yields .

Process Chemistry Optimization: Distillation and Liquid Handling

The predicted boiling point (241.8 °C) is approximately 31 °C lower than unsubstituted ethyl piperazine-1-carboxylate (273 °C) . This reduction enables gentler distillation conditions, reducing thermal degradation risk and energy costs at scale. The lower density (1.02 vs. 1.08 g/cm³) also facilitates easier phase separation during aqueous workup, streamlining process development .

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